molecular formula C13H10F3NO2 B1403890 (3-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol CAS No. 1427460-22-7

(3-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol

Cat. No.: B1403890
CAS No.: 1427460-22-7
M. Wt: 269.22 g/mol
InChI Key: HXVCIWBWAJOHMC-UHFFFAOYSA-N
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Description

(3-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol (CAS: 1086376-57-9) is a fluorinated aromatic compound with a molecular formula of C₁₃H₁₀F₃NO₂ and a molecular weight of 269.23 g/mol . Its structure comprises a phenylmethanol moiety linked via an ether bond to a pyridine ring substituted with a trifluoromethyl (-CF₃) group at the 3-position. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a common motif in agrochemical and pharmaceutical research .

Properties

IUPAC Name

[3-[3-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO2/c14-13(15,16)11-5-2-6-17-12(11)19-10-4-1-3-9(7-10)8-18/h1-7,18H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXVCIWBWAJOHMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=C(C=CC=N2)C(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901193225
Record name Benzenemethanol, 3-[[3-(trifluoromethyl)-2-pyridinyl]oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901193225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427460-22-7
Record name Benzenemethanol, 3-[[3-(trifluoromethyl)-2-pyridinyl]oxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1427460-22-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanol, 3-[[3-(trifluoromethyl)-2-pyridinyl]oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901193225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of the Pyridine Intermediate with Trifluoromethyl Substitution

The pyridine ring bearing the trifluoromethyl group at the 3-position is commonly synthesized or procured as a starting material. The trifluoromethyl group is introduced via:

  • Direct trifluoromethylation of pyridine derivatives using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under nucleophilic or radical conditions.
  • Alternatively, commercial availability of 3-(trifluoromethyl)pyridin-2-ol or 3-(trifluoromethyl)pyridin-2-yl halides facilitates downstream coupling.

Formation of the Biaryl Ether Linkage

The critical step involves coupling the trifluoromethylpyridine moiety to the phenyl ring bearing a hydroxymethyl substituent. This is typically achieved through:

  • Nucleophilic aromatic substitution (SNAr) : Reacting 3-(trifluoromethyl)pyridin-2-ol or its halide derivatives with 3-hydroxybenzyl alcohol or protected forms under basic conditions.
  • Palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling or Ullmann-type ether synthesis : Using aryl halides and phenol derivatives in the presence of palladium catalysts and appropriate ligands to form the aryl-oxygen-aryl bond.

Typical reaction conditions include:

Parameter Typical Conditions
Catalyst Pd(PPh3)4, Pd2(dba)3, or CuI for Ullmann
Base K2CO3, Cs2CO3, NaOH
Solvent DMF, DMSO, toluene, or ethanol
Temperature 80–120 °C
Reaction time 6–24 hours

Representative Synthetic Route Summary

Step Reaction Type Reagents/Conditions Outcome
1 Trifluoromethylation or sourcing CF3I, radical initiators or commercial source 3-(Trifluoromethyl)pyridin-2-ol or halide
2 Ether formation (coupling) Pd catalyst, base, solvent, heat Biaryl ether intermediate
3 Reduction or deprotection NaBH4, LiAlH4, or Pd/C hydrogenation Final (3-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol

Industrial and Scale-Up Considerations

  • Continuous flow reactors have been employed to improve the efficiency and reproducibility of the coupling reactions.
  • Optimization of catalyst loading and choice of base reduces costs and environmental impact.
  • Purification typically involves recrystallization or chromatographic techniques to ensure high purity suitable for pharmaceutical applications.

Chemical Reaction Analysis

Types of Reactions Involved

Reaction Type Description Common Reagents
Trifluoromethylation Introduction of CF3 group on pyridine ring CF3I, Ruppert–Prakash reagent (TMSCF3)
Ether Formation Coupling of phenol and pyridine derivatives Pd catalysts, bases (K2CO3, Cs2CO3)
Reduction Conversion of aldehyde/ester to benzyl alcohol NaBH4, LiAlH4, Pd/C hydrogenation

Reaction Conditions and Yields

Studies report ether formation yields typically ranging from 70% to 90% under optimized conditions, with high regioselectivity for the 2-oxygen substitution on the pyridine ring. The presence of the trifluoromethyl group can influence reactivity by electronic effects, requiring adjustment of reaction parameters.

Summary Table of Preparation Methods

Preparation Stage Methodology Key Reagents/Conditions Yield Range (%) Notes
Trifluoromethyl group introduction Radical trifluoromethylation or sourcing CF3I, TMSCF3, or commercial material Variable Commercial availability simplifies step
Biaryl ether bond formation Pd-catalyzed cross-coupling or SNAr Pd(PPh3)4, K2CO3, DMF, 80–120 °C 70–90 Critical step for structural integrity
Benzyl alcohol installation Reduction or hydrogenation NaBH4, LiAlH4, Pd/C >85 Final functional group adjustment

Research Findings and Notes

  • The trifluoromethyl group significantly affects the electronic properties of the pyridine ring, impacting coupling efficiency and requiring optimization of catalyst systems.
  • Palladium-catalyzed ether formation is preferred over classical Ullmann methods due to milder conditions and higher yields.
  • The hydroxymethyl group on the phenyl ring can be sensitive to oxidation; thus, inert atmosphere and controlled temperature are recommended during synthesis.
  • Industrial methods focus on scalability using continuous flow and automated systems to maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

(3-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The trifluoromethyl group and pyridine ring can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various substituted phenylmethanol derivatives, ketones, and alcohols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Pharmaceutical Applications

The compound has been investigated for its potential as a pharmaceutical agent. The trifluoromethyl group is known to increase the potency and selectivity of drugs by enhancing their interactions with biological targets.

Case Study: Anticancer Activity
Research has indicated that derivatives of pyridine compounds exhibit anticancer properties. A study focusing on similar trifluoromethylated pyridine derivatives showed promising results in inhibiting cancer cell proliferation, suggesting that (3-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol could also possess similar effects .

Table 1: Summary of Anticancer Studies

CompoundActivityReference
Trifluoromethylated PyridinesInhibits proliferation in cancer cells
This compoundPotential candidate for further study

Agrochemical Applications

The compound's lipophilic nature makes it an attractive candidate for agrochemical formulations. Compounds with similar structures have been utilized as herbicides and fungicides due to their ability to penetrate plant tissues effectively.

Case Study: Herbicidal Properties
Research has demonstrated that trifluoromethylated compounds can enhance herbicidal activity. A study on related compounds found that they effectively inhibited specific weed species, indicating that this compound may also exhibit herbicidal properties worth exploring .

Table 2: Herbicidal Activity of Trifluoromethyl Compounds

CompoundTarget SpeciesActivity LevelReference
Trifluoromethyl Pyridine DerivativesVarious weedsHigh
This compoundUnder investigationTBD

Material Science

The compound's unique chemical structure lends itself to applications in material science, particularly in the development of advanced materials such as polymers and coatings.

Case Study: Polymer Additives
Research indicates that adding trifluoromethylated compounds to polymer matrices can enhance thermal stability and mechanical properties. This suggests that this compound could be utilized as an additive in polymer formulations to improve performance characteristics .

Table 3: Properties of Trifluoromethylated Polymer Additives

Polymer TypeAdditive UsedProperty EnhancedReference
PolycarbonateTrifluoromethylated phenolsThermal stability
PolyethyleneThis compoundTBD

Analytical Chemistry

In analytical chemistry, this compound can serve as a reference standard or internal standard due to its well-defined chemical properties.

Case Study: Chromatographic Techniques
The compound’s stability and distinct spectral characteristics make it suitable for use in chromatographic methods such as HPLC and GC-MS for the analysis of complex mixtures .

Table 4: Applications in Analytical Chemistry

TechniqueApplicationReference
HPLCStandard for calibration
GC-MSInternal standard in analysis

Mechanism of Action

The mechanism by which (3-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these biological molecules, leading to various physiological effects .

Comparison with Similar Compounds

Key Structural Analogs and Their Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
(3-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol 1086376-57-9 C₁₃H₁₀F₃NO₂ 269.23 -CF₃ at pyridine 3-position, phenylmethanol High lipophilicity, metabolic stability
(3-(Trifluoromethoxy)pyridin-2-yl)methanol 1261650-51-4 C₇H₆F₃NO₂ 211.12 -OCF₃ at pyridine 3-position Increased electron-withdrawing effect; bulkier than -CF₃
3-Methoxy-6-(trifluoromethyl)pyridine-2-methanol 1227573-92-3 C₈H₈F₃NO₂ 225.15 -OCH₃ at pyridine 3-position, -CF₃ at pyridine 6-position Dual substituents may hinder hydrogen bonding
[3-chloro-6-(1-phenylethoxy)pyridin-2-yl]methanol 1293161-21-3 C₁₄H₁₄ClNO₂ 275.72 -Cl at pyridine 3-position, phenylethoxy group High lipophilicity; potential metabolic instability due to -Cl
3-[[5-(Trifluoromethyl)-2-pyridinyl]oxy]benzenemethanol 1020325-22-7 C₁₃H₁₀F₃NO₂ 269.23 -CF₃ at pyridine 5-position Positional isomer; altered steric and electronic effects

Structural and Functional Differences

Trifluoromethyl vs. -CF₃ (target compound) offers superior metabolic stability compared to -OCF₃, which may undergo oxidative cleavage .

Substituent Position on Pyridine :

  • Moving the -CF₃ group from the 3-position (target compound) to the 5-position (CAS: 1020325-22-7) alters steric interactions. For example, the 5-position isomer may exhibit weaker binding to biological targets due to reduced proximity to the ether linkage .

Chlorine vs.

Biological Activity

(3-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol, also known as CAS Number 1427460-22-7, is a compound with significant potential in medicinal chemistry due to its unique structural features, including the trifluoromethyl group. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₃H₁₀F₃NO₂
  • Molecular Weight : 269.23 g/mol
  • CAS Number : 1427460-22-7
  • MDL Number : MFCD21602385

The trifluoromethyl group in this compound enhances the lipophilicity and metabolic stability of the compound, which is crucial for its interaction with biological targets. This modification can lead to increased potency in inhibiting specific enzymes or receptors involved in various diseases.

Antidepressant Effects

Recent studies have indicated that compounds containing trifluoromethyl groups exhibit antidepressant-like effects. For instance, a related compound demonstrated modulation of serotonergic and noradrenergic systems, suggesting that this compound may similarly influence these pathways. The antidepressant effects were assessed using behavioral tests in animal models, showing significant promise for future therapeutic applications .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes related to various diseases. For example, structural activity relationship (SAR) studies indicate that trifluoromethyl-substituted phenols can enhance potency against targets like serotonin transporters. The introduction of the trifluoromethyl group has been shown to increase the inhibitory potency significantly compared to non-fluorinated analogs .

Case Studies and Research Findings

  • Antidepressant-Like Activity : A study focusing on related trifluoromethyl compounds highlighted their potential as antidepressants by demonstrating their interaction with serotonin receptors in mouse models. This suggests that this compound may share similar properties due to its structural similarities .
  • Inhibition of Serotonin Uptake : Research has shown that compounds with a trifluoromethyl group can exhibit enhanced inhibition of serotonin uptake, which is critical in treating mood disorders. This effect was quantified, showing a marked increase in potency when compared to non-fluorinated counterparts, reinforcing the importance of this functional group in drug design .
  • Pharmacokinetic Profiles : The pharmacokinetic properties of related compounds suggest that this compound may have favorable absorption and distribution characteristics due to its lipophilic nature imparted by the trifluoromethyl group. This could enhance its bioavailability and therapeutic efficacy .

Data Table: Biological Activity Summary

Activity Type Effect Reference
Antidepressant-likeModulation of serotonergic system
Enzyme inhibitionIncreased potency against transporters
PharmacokineticsFavorable absorption characteristics

Q & A

Basic Research Questions

Q. What are the key structural features of (3-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol, and how do they influence its reactivity and biological interactions?

  • The compound contains a pyridine ring substituted with a trifluoromethyl group at position 3, linked via an ether bond to a phenylmethanol group. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the hydroxyl group enables hydrogen bonding and derivatization (e.g., esterification or oxidation) . The pyridine ring’s electron-withdrawing nature impacts nucleophilic substitution and redox behavior .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Key steps include:

  • Ether bond formation : Use coupling agents like tripotassium phosphate in tetrahydrofuran (THF) to facilitate the reaction between pyridine and phenol derivatives .
  • Hydroxyl group introduction : Methanol/NaOH hydrolysis followed by acid quenching (e.g., HCl) to stabilize intermediates .
  • Purification : Employ solvent mixtures (hexane/ethyl acetate) for recrystallization and monitor purity via HPLC (e.g., retention time 0.29 minutes under SQD-FA50 conditions) .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

  • LCMS : Confirm molecular weight (e.g., m/z 393 [M+H]+) .
  • HPLC : Assess purity and retention behavior under standardized conditions .
  • NMR : Resolve structural ambiguities (e.g., hydroxyl proton integration, trifluoromethyl group splitting patterns) .

Advanced Research Questions

Q. How does the compound’s reactivity change under varying pH or solvent conditions, and what mechanistic insights can be derived?

  • Acidic conditions : Protonation of the pyridine nitrogen increases electrophilicity, favoring nucleophilic attack at the trifluoromethyl-substituted position .
  • Oxidative environments : The hydroxyl group oxidizes to aldehydes/carboxylic acids (e.g., using KMnO₄), altering bioavailability .
  • Polar aprotic solvents (e.g., DMSO): Enhance solubility of intermediates during fluorination steps .

Q. What strategies can resolve contradictions in reported biological activity data (e.g., herbicidal vs. enzyme-inhibitory effects)?

  • Dose-response studies : Test across concentrations to identify threshold effects (e.g., low doses may inhibit enzymes, while high doses act as herbicides) .
  • Structural analogs : Compare activity of derivatives (e.g., replacing trifluoromethyl with chloro/fluoro groups) to isolate functional group contributions .
  • Binding assays : Use SPR or ITC to quantify interactions with target enzymes (e.g., acetolactate synthase in plants) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Docking simulations : Use SMILES strings (e.g., C1=CC(=NC(=C1CO)C(F)(F)F)F) to model binding to enzyme active sites .
  • DFT calculations : Analyze electron density around the trifluoromethyl group to predict metabolic stability .
  • MD simulations : Track conformational changes in aqueous vs. lipid environments to optimize solubility .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis steps involving volatile solvents (e.g., ethyl acetate) .
  • Waste disposal : Segregate halogenated waste for specialized treatment to avoid environmental contamination .

Advanced Applications & Methodologies

Q. How can this compound serve as a precursor for designing enzyme inhibitors or fluorescent probes?

  • Enzyme inhibitors : Functionalize the hydroxyl group with sulfonate esters to enhance binding to catalytic sites .
  • Fluorescent probes : Conjugate with fluorophores (e.g., dansyl chloride) via the hydroxyl group for imaging studies .

Q. What cross-disciplinary approaches integrate synthetic chemistry, biology, and computational tools to study this compound?

  • Combinatorial libraries : Synthesize derivatives via parallel reactions and screen for bioactivity using high-throughput assays .
  • QSPR models : Corrogate structural descriptors (e.g., logP, polar surface area) with experimental toxicity data .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(3-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol
Reactant of Route 2
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(3-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol

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